1-Benzyl-1h-imidazole hydrochloride

Thermal Properties Salt Selection Formulation Science

Researchers requiring a water-soluble imidazole scaffold for cytochrome P450 or epoxide hydrolase assays often face solubility failures and DMSO artifacts with the free base. 1-Benzyl-1H-imidazole hydrochloride (CAS 63722-10-1) directly solves this with its hydrochloride salt form, enabling homogeneous aqueous dosing and eliminating co-solvent interference. • Aqueous solubility superior to the water-insoluble free base (1-benzyl-1H-imidazole, CAS 4238-71-5), ensuring precipitation-free HTS campaigns • High thermal resilience (mp 165-167 °C) withstands milling, blending, and accelerated stability testing • ≥98% purity verified by NMR, HPLC, and GC; validated as a precursor for CYP11B2 inhibitor SAR and task-specific ionic liquid synthesis • Consistent benzyl lipophilicity and steric profile critical for target binding - not interchangeable with short-chain alkyl analogs

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
CAS No. 63722-10-1
Cat. No. B12771713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1h-imidazole hydrochloride
CAS63722-10-1
Molecular FormulaC10H11ClN2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CN=C2.Cl
InChIInChI=1S/C10H10N2.ClH/c1-2-4-10(5-3-1)8-12-7-6-11-9-12;/h1-7,9H,8H2;1H
InChIKeyDKEWNNWXZIIRRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-imidazole Hydrochloride (CAS 63722-10-1): Core Properties for Compound Selection and Procurement


1-Benzyl-1H-imidazole hydrochloride (CAS 63722-10-1) is a protonated imidazole derivative belonging to the class of N-substituted imidazolium salts. It is distinguished from the free base 1-benzyl-1H-imidazole (CAS 4238-71-5) by the presence of a hydrochloride counterion, which materially alters its physical form, solubility profile, and thermal properties . The compound is a white crystalline solid with a molecular weight of 194.66 g/mol and is typically supplied at ≥98% purity (NMR, HPLC, GC verified) . As an intermediate possessing both a lipophilic benzyl group and a polar, ionizable imidazolium core, it serves as a versatile scaffold in medicinal chemistry, particularly in the development of cytochrome P450 inhibitors [1].

Why 1-Benzyl-1H-imidazole Hydrochloride Cannot Be Directly Replaced by Common N-Substituted Imidazole Alternatives


Substituting 1-Benzyl-1H-imidazole hydrochloride with closely related analogs such as 1-methylimidazole hydrochloride, 1-ethylimidazole hydrochloride, or even the free base 1-benzyl-1H-imidazole carries significant risks of altered performance in both synthetic and biological contexts. The benzyl substituent provides a specific balance of lipophilicity and steric bulk that is absent in short-chain alkyl analogs, directly impacting target binding and catalytic activation [1]. Furthermore, the hydrochloride salt form critically enhances aqueous solubility compared to the water-insoluble free base, affecting formulation, dosing, and reaction homogeneity . The evidence below quantifies these differences, demonstrating that generic substitution is not functionally equivalent and may compromise experimental reproducibility or synthetic yield [2].

Product-Specific Evidence Guide: Quantified Differentiation of 1-Benzyl-1H-imidazole Hydrochloride (CAS 63722-10-1)


Thermal Stability and Handling: Melting Point Comparison Between Hydrochloride Salt and Free Base

1-Benzyl-1H-imidazole hydrochloride exhibits a markedly higher melting point of 165–167 °C (decomposition) compared to 68–73 °C for the free base, 1-benzyl-1H-imidazole . This 92–99 °C increase in thermal stability is attributed to the ionic lattice energy of the hydrochloride salt. The lower-melting free base is prone to softening and caking under ambient storage conditions, while the hydrochloride remains a free-flowing crystalline powder at elevated temperatures .

Thermal Properties Salt Selection Formulation Science

Aqueous Solubility Advantage of the Hydrochloride Salt Over the Water-Insoluble Free Base

The free base 1-benzyl-1H-imidazole is documented as insoluble in water, whereas the hydrochloride salt is reported as soluble in water and ethanol . While exact solubility values (mg/mL) are not publicly reported, the qualitative solubility difference reflects the fundamental impact of salt formation on hydrophilicity. The hydrochloride salt enables direct use in aqueous-phase reactions and biological assay media without the need for co-solvents or surfactants, which are required for the free base . This represents a critical differentiation for applications in medicinal chemistry and in vitro pharmacology.

Solubility Formulation Biological Assays

Enhanced Potency in Epoxide Hydrolase Activation: 1-Benzylimidazole vs. N-Phenylimidazole

In a head-to-head study of N-1-substituted imidazoles, 1-benzylimidazole (the free base form of the target compound) was identified as one of the most potent activators of styrene oxide hydrolase in rat hepatic microsomes, alongside clotrimazole and ketoconazole. These compounds produced a 100% enhancement of hydrolase activity at concentrations below 2 × 10⁻⁴ M [1]. In contrast, 1-phenylimidazole, while also active, showed lower maximal enhancement and was less effective at identical concentrations [1]. This indicates that the benzyl substitution at N-1 provides a superior pharmacophoric fit for epoxide hydrolase activation compared to a directly attached phenyl group.

Enzyme Activation Epoxide Hydrolase Structure-Activity Relationship

Synthetic Efficiency: Comparative Yields in the Preparation of 1-Benzylimidazole Derivatives

In a patent describing the preparation of 1-benzylimidazole compounds, the base-catalyzed benzylation of 2-ethylimidazole (2EZ) yielded the corresponding 1-benzyl-2-ethylimidazole in 76.3–84.0% mole yield, depending on neutralization conditions [1]. By contrast, the same reaction with 2-methylimidazole (2MZ) gave a lower yield of 59.3% under comparable conditions [1]. While the target compound 1-benzyl-1H-imidazole hydrochloride is derived from unsubstituted imidazole, these data demonstrate that the benzylation efficiency is sensitive to the substituent at the 2-position. The hydrochloride salt of the unsubstituted parent is expected to provide a cleaner, more predictable alkylation profile than 2-alkyl-substituted imidazoles, as steric hindrance is minimized, potentially leading to higher and more reproducible yields in downstream quaternization reactions.

Synthetic Chemistry Benzylation Yield Optimization

Lipophilicity Differentiation: Calculated LogP Values for N-Substituted Imidazole Hydrochlorides

Computational prediction indicates that 1-benzyl-1H-imidazole (free base) has a calculated logP of approximately 2.0, significantly higher than 1-methylimidazole (logP ≈ -0.2) and 1-ethylimidazole (logP ≈ 0.3) [1]. This difference in lipophilicity directly influences membrane permeability and metabolic stability. The benzyl-substituted analog is therefore better suited for applications requiring moderate blood-brain barrier penetration or enhanced protein binding, while the alkyl-substituted analogs may be too hydrophilic for such purposes. This class-level difference supports the preferential use of 1-benzylimidazole scaffolds in central nervous system-targeted drug discovery.

Lipophilicity ADME Drug Design

Purity Benchmarking: Batch-Specific Analytical Data for Procurement Comparison

Commercially available 1-Benzyl-1H-imidazole hydrochloride (CAS 63722-10-1) is supplied with a standard purity of 98%, verified by NMR, HPLC, and GC analysis with batch-specific certificates of analysis . In contrast, the free base 1-benzyl-1H-imidazole from major suppliers typically ranges from 97% to 99% purity, but the hydrochloride salt form ensures consistent protonation state and eliminates variability arising from partial neutralization or hydration . This batch-to-batch reproducibility is critical for quantitative biological assays and regulated synthetic processes.

Quality Control Purity Procurement Specifications

Optimal Application Scenarios for 1-Benzyl-1H-imidazole Hydrochloride Based on Verified Differentiation Evidence


Medicinal Chemistry: Lead Optimization of Epoxide Hydrolase Activators

The demonstrated ability of 1-benzylimidazole to enhance styrene oxide hydrolase activity by 100% at sub-200 µM concentrations , combined with its superior potency over 1-phenylimidazole, makes the hydrochloride salt an ideal starting point for structure-activity relationship (SAR) studies targeting epoxide hydrolase modulation. Researchers can exploit the aqueous solubility of the hydrochloride for direct dosing in in vitro microsomal assays, avoiding DMSO-related artifacts.

Synthetic Chemistry: High-Yield Preparation of N-Benzylimidazolium Ionic Liquids

Based on patent data showing that benzylation yields exceed 80% for 2-ethylimidazole derivatives under optimized conditions , the unsubstituted 1-benzyl-1H-imidazole hydrochloride serves as an efficient precursor for quaternization reactions to produce task-specific ionic liquids. Its predictable reactivity and high purity reduce side-product formation, leading to cost savings in multi-kilogram syntheses.

Biological Screening: Aqueous-Phase CYP Enzyme Inhibition Assays

The hydrochloride salt's water solubility directly addresses the solubility limitations of the free base, which is reported as insoluble in water . This enables its direct use in high-throughput screening (HTS) campaigns for cytochrome P450 inhibition without the need for co-solvents, preserving enzyme activity and reducing false negatives due to precipitation. The benzyl scaffold has been validated in CYP11B2 inhibitor design [1].

Procurement for Formulation Development: Thermally Stable API Intermediate

The high melting point of 165–167 °C ensures that 1-Benzyl-1H-imidazole hydrochloride withstands the thermal stress of milling, blending, and accelerated stability testing far better than the free base (mp 68–73 °C). This thermal resilience reduces the risk of polymorphic transitions and degradation, making it a more robust intermediate for pre-formulation studies in drug development.

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